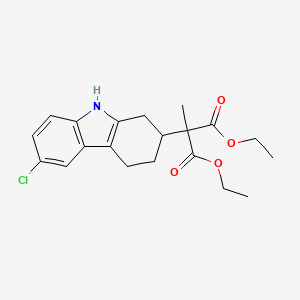

Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate

CAS No.: 71208-54-3

Cat. No.: VC16482334

Molecular Formula: C20H24ClNO4

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71208-54-3 |

|---|---|

| Molecular Formula | C20H24ClNO4 |

| Molecular Weight | 377.9 g/mol |

| IUPAC Name | diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-methylpropanedioate |

| Standard InChI | InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3 |

| Standard InChI Key | XWJZVIIPTMHYNQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure integrates a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole moiety, a tricyclic system comprising two benzene rings fused to a pyrrole ring, with a chlorine substituent at the 6-position . Attached to the carbazole’s 2-position is a methylmalonate diethyl ester group, introducing two ethoxycarbonyl functionalities. This combination of aromatic and aliphatic components confers unique reactivity and steric properties, making the compound valuable for further derivatization.

Table 1: Key Structural Descriptors

Three-Dimensional Conformation

Computational models from PubChem highlight a boat-like conformation in the tetrahydrocarbazole ring system, with the malonate ester side chain adopting a staggered configuration relative to the chlorine substituent . This spatial arrangement minimizes steric hindrance and influences intermolecular interactions in synthetic applications.

Physical and Chemical Properties

Thermodynamic Parameters

Experimental and predicted data from multiple sources reveal consistent thermophysical profiles:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.24–1.26 g/cm³ | |

| Boiling Point | 490.9–497.3°C | |

| Flash Point | 254.5°C | |

| pKa | 16.40 (predicted) | |

| LogP (Octanol-Water) | 4.06 |

The compound’s high boiling point and flash point suggest stability under standard laboratory conditions, while its moderate lipophilicity (LogP ≈ 4.06) implies balanced solubility in polar and nonpolar solvents .

Synthesis and Production

| Supplier | Location | Purity |

|---|---|---|

| Hu Bei Jiutian Bio-medical Technology | China | >95% |

| XIAMEN AMITY INDUSTRY AND TRADE CO. | China | >98% |

| Parchem | USA | Custom |

Suppliers typically offer bulk quantities for research purposes, with prices ranging from $500–$1,000 per gram depending on purity .

Applications in Research

Pharmaceutical Intermediate

The carbazole scaffold is prevalent in bioactive molecules, including antiviral and anticancer agents. The malonate ester group serves as a protecting group for carboxylic acids, enabling controlled release in prodrug designs. Recent studies hypothesize its utility in synthesizing kinase inhibitors or DNA intercalators, though specific biological data remain unpublished.

Organic Synthesis

The compound’s dual functionality allows participation in:

-

Michael additions via the malonate’s active methylene group.

-

Nucleophilic substitutions at the chlorine site.

-

Catalytic hydrogenation of the tetrahydrocarbazole ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume